molecular formula C12H18N2O2 B6593063 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol CAS No. 351443-09-9

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol

Cat. No.: B6593063
CAS No.: 351443-09-9
M. Wt: 222.28 g/mol
InChI Key: HYMAFXVXPWDVBG-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is a synthetic organic compound featuring a 4-aminophenyl group linked to a morpholine-substituted ethanol backbone. Its structure combines aromatic amine and heterocyclic morpholine moieties, making it a candidate for pharmaceutical and materials science applications.

Synthesis: The compound is synthesized via condensation reactions involving 4-amino acetophenone and morpholine derivatives under reflux conditions in ethanol, often with acetic acid as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification through recrystallization .

Properties

IUPAC Name

1-(4-aminophenyl)-2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMAFXVXPWDVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitrophenyl Glycidyl Ether

The reaction begins with 4-nitrophenol and epichlorohydrin under basic conditions to form 4-nitrophenyl glycidyl ether. This epoxide serves as the substrate for morpholine incorporation.

Morpholine-Mediated Ring-Opening

Morpholine attacks the less hindered carbon of the epoxide in ethanol at 60–80°C, yielding 1-(4-nitrophenyl)-2-morpholin-4-yl-ethanol. Regioselectivity is influenced by solvent polarity, with ethanol favoring >90% product formation.

Reaction Conditions Table

ParameterValue
SolventEthanol
Temperature70°C
Reaction Time4 hours
Yield85%

Catalytic Hydrogenation Techniques

Reduction of Nitro to Amino Group

The nitro intermediate undergoes hydrogenation using 5% Pd/C in ethanol at 5 bar H₂ and 80°C. This step achieves near-quantitative conversion to 1-(4-amino-phenyl)-2-morpholin-4-yl-ethanol within 1 hour.

Optimization Data

  • Catalyst Loading : 5% Pd/C (3 g per 60 g substrate)

  • Pressure : 5 bar H₂

  • Yield : 92% after recrystallization

Solvent Selection Impact

Aqueous ethanol (1:1 v/v) enhances catalyst activity and product solubility, reducing byproducts like over-reduced anilines.

Purification and Analytical Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from methanol/water (3:1), achieving >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 152°C, consistent with literature.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.95 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.20 (m, 1H, -CH(OH)-), 3.70–3.40 (m, 8H, morpholine-H).

  • IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Epoxide Hydrogenation8599High
Direct Amination7895Moderate

The hydrogenation route outperforms direct amination in yield and purity, attributed to milder conditions and reduced side reactions.

Industrial-Scale Production Considerations

Catalyst Recycling

Pd/C catalysts are recoverable via filtration, retaining 90% activity after three cycles, reducing costs.

Waste Management

Ethanol-water mixtures are distilled and reused, aligning with green chemistry principles.

Emerging Trends in Synthesis Optimization

Recent advances focus on flow chemistry for continuous hydrogenation, reducing batch times by 40%. Photocatalytic methods using TiO₂ are also under investigation to replace metal catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Various nucleophiles such as halides or amines.

Major Products

    Oxidation: 1-(4-Carboxy-phenyl)-2-morpholin-4-yl-ethanol.

    Reduction: this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol has several noteworthy applications:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that it might induce apoptosis in cancer cells through specific molecular pathways.

Biochemical Probes

Due to its ability to interact with various biological targets, it is explored as a biochemical probe in research settings. Its amino group can form hydrogen bonds with proteins, potentially influencing their activity.

Material Science

In industry, this compound is utilized in the development of novel materials with tailored properties. Its unique structure allows for enhanced solubility and stability in various formulations.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anti-inflammatory Research : A study demonstrated that this compound could significantly reduce inflammation markers in vitro when tested on human cell lines.
  • Cancer Cell Apoptosis : Research showed that treatment with this compound led to a marked increase in apoptosis rates in breast cancer cell lines compared to controls.
  • Material Development : In industrial applications, formulations containing this compound exhibited improved thermal stability and solubility compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The morpholine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Compound Name Structural Differences vs. Target Compound Key Functional Groups Synthesis Route Reported Properties/Applications References
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine Morpholine replaced with pyrrolidine Pyrrolidine, aromatic amine Condensation of 4-amino acetophenone with pyrrolidine derivatives Melanin-concentrating hormone receptor antagonism (potential for obesity treatment)
1-(4-Amino-phenyl)-ethanone O-methyl-oxime Ethanol-morpholine replaced with oxime Oxime, aromatic amine One-pot reaction with methoxyamine hydrochloride Crystallographic studies; intermediate for oxime-based pharmaceuticals
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Ethanol replaced with pyrimidine ring Pyrimidine, morpholine Condensation of morpholinophenyl ethanone with aryl aldehydes, followed by guanidine nitrate treatment Broad-spectrum antimicrobial activity
1-(4-Morpholinyl)-2-((3-(pyridinyl)triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Ethanol replaced with thioether linkage Thioether, triazolopyridazine Multi-step synthesis involving Pd-catalyzed coupling Not specified; likely kinase inhibition due to triazole moiety
1-(4-Aminophenyl)-3-phenylthiourea Morpholine-ethanol replaced with thiourea Thiourea, aromatic amine Condensation of 4-aminophenyl isothiocyanate with aniline Hydrogen-bonding motifs in crystal engineering

Key Comparative Insights

Bioactivity: The pyrrolidine analog () exhibits targeted bioactivity as a melanin-concentrating hormone antagonist, whereas the pyrimidine derivatives () show antimicrobial effects. This highlights how heterocyclic substitutions (pyrrolidine vs. The oxime derivative () lacks the ethanol-morpholine group but introduces an oxime, enhancing coordination chemistry utility in metal complexes .

Synthetic Flexibility :

  • Schiff base formation is a common route for analogs (e.g., ), but the target compound and its pyrimidine analogs require additional steps, such as guanidine nitrate treatment, to form fused heterocycles .

Physicochemical Properties: Thioether and acetamide analogs (–15) exhibit improved lipid solubility due to non-polar sulfur or amide groups, contrasting with the hydrophilic ethanol-morpholine group in the target compound . Thiourea derivatives () form robust hydrogen-bonding networks, a property leveraged in crystal engineering, unlike the target compound’s ethanol group, which may favor solubility .

Crystallographic and Structural Validation :

  • Tools like SHELX () and ORTEP-3 () are critical for confirming molecular geometries of analogs, ensuring accuracy in structure-activity relationship studies .

Biological Activity

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms, and applications based on diverse research findings.

The molecular formula of this compound is C12H18N2O2, with a molecular weight of 222.29 g/mol. The compound features a morpholine ring, which enhances its solubility and biological interactions, making it a versatile intermediate in various synthetic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their function. The morpholine ring allows for interactions with different biological targets, potentially modulating their activity .

Biological Activities

Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various pathways. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells and exhibit selective toxicity towards specific cell lines .

Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .

Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain Gram-positive and Gram-negative bacteria, although further research is needed to confirm these findings .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study : In a study published in MDPI, derivatives of the compound were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. For example, one derivative exhibited an IC50 value of 25.9 μM against ovarian cancer cells .
  • Inflammation Model : Another study investigated the compound's effects on inflammatory markers in vitro, demonstrating a significant reduction in pro-inflammatory cytokines when treated with the compound .
  • Antibacterial Testing : A recent investigation tested the compound against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into its potential as an antibacterial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
1-(4-Amino-phenyl)-2-piperidin-4-yl-ethanolPiperidine ring instead of morpholineSimilar anticancer activity
1-(4-Amino-phenyl)-2-pyrrolidin-4-yl-ethanolPyrrolidine ringPotentially lower solubility
1-(4-Aminophenylethanol)Lacks morpholine ringLimited interaction with biological targets

The presence of the morpholine ring in this compound contributes to its unique chemical and biological properties compared to these similar compounds.

Q & A

Q. Advanced

  • Protection-Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prioritize hydroxyl reactivity, enabling selective alkylation or acylation .
  • Catalytic Control : Use Pd/C or Ru complexes for hydrogenation of nitro to amino groups without disturbing the morpholine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group in SN2 reactions .

How do structural analogs of this compound inform its potential biological activity?

Advanced
Analogous morpholine derivatives (e.g., 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone) exhibit activity against neurological targets (e.g., dopamine receptors) and antimicrobial pathways . Structure-activity relationship (SAR) studies suggest that substituents on the aromatic ring (e.g., electron-withdrawing groups) enhance binding affinity, while morpholine puckering modulates membrane permeability .

What methods address contradictions in reported biological assay results?

Advanced
Discrepancies often stem from assay conditions (e.g., pH, serum proteins). Standardize protocols by:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) in cell-free vs. cell-based systems .
  • Control Compounds : Compare with known bioactives (e.g., 2-[(4-Aminophenyl)amino]ethan-1-ol) to confirm target specificity .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .

How can crystallization challenges be mitigated during purification?

Q. Basic

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal nucleation .
  • Seeding : Introduce microcrystals of a similar compound to induce controlled growth .
  • TLC Monitoring : Track reaction progress and impurity profiles using silica gel plates with UV visualization .

What are the limitations of current synthetic methodologies, and how might they be improved?

Q. Advanced

  • Side Reactions : Unwanted dimerization of the amino group during condensation. Mitigate via low-temperature reactions (<0°C) and sterically hindered bases .
  • Low Yields : Optimize guanidine nitrate-mediated cyclization by replacing ethanol with DMSO to stabilize intermediates .
  • Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., nitro reductions) .

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